6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic organic compound characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has potential applications in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Pyrazophos
Uniqueness: 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific structural features, such as the presence of a chloro group and a cyclopropyl ring. These features may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
6-chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-5-4-13-15-9(11(16)17)7(12)8(6-2-3-6)14-10(5)15/h4,6H,2-3H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZDZGTWRGIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C(=C(N2N=C1)C(=O)O)Cl)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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